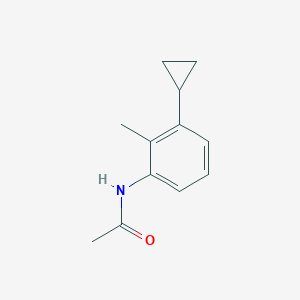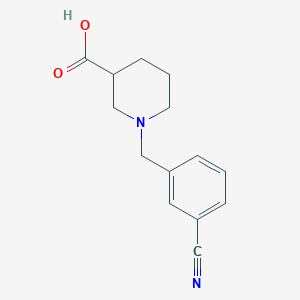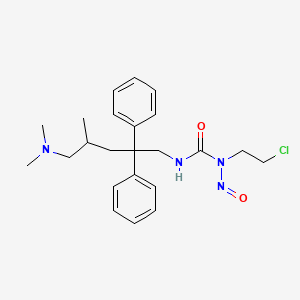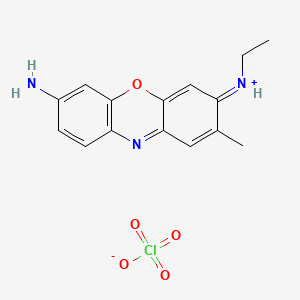
7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate is a synthetic organic compound with a complex structure. It is known for its vibrant color and is often used in various scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate typically involves multiple steps, starting from simpler organic compounds. The process often includes the following steps:
Formation of the phenoxazine core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of amino groups: Amino groups are introduced through nucleophilic substitution reactions.
Methylation and ethylation:
Formation of the perchlorate salt: The final step involves the reaction of the compound with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the amino groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may play a role in its biological activity. The exact pathways and molecular targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Amino-3-phenylcoumarin: Another compound with similar structural features but different functional groups.
7-Diethylamino-3-formylcoumarin: Shares the amino and ethyl groups but has a different core structure.
Uniqueness
7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate is unique due to its specific combination of functional groups and the phenoxazine core. This combination imparts distinct chemical and physical properties, making it valuable for specific scientific and industrial applications.
Propriétés
Numéro CAS |
84145-83-5 |
|---|---|
Formule moléculaire |
C15H16ClN3O5 |
Poids moléculaire |
353.76 g/mol |
Nom IUPAC |
(7-amino-2-methylphenoxazin-3-ylidene)-ethylazanium;perchlorate |
InChI |
InChI=1S/C15H15N3O.ClHO4/c1-3-17-12-8-15-13(6-9(12)2)18-11-5-4-10(16)7-14(11)19-15;2-1(3,4)5/h4-8H,3,16H2,1-2H3;(H,2,3,4,5) |
Clé InChI |
SSZWKCDUVHDBAR-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+]=C1C=C2C(=NC3=C(O2)C=C(C=C3)N)C=C1C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


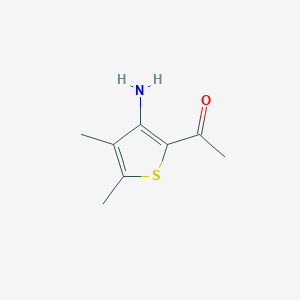
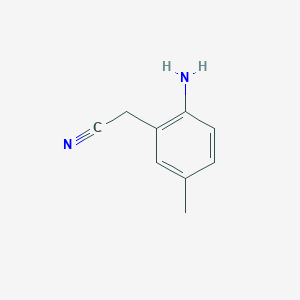
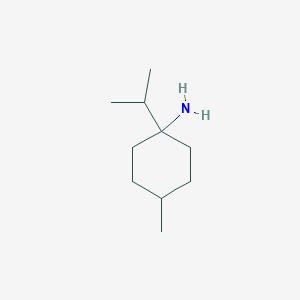
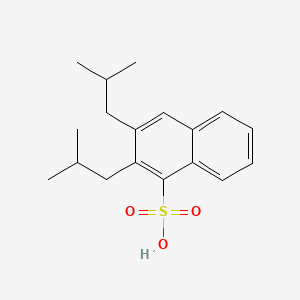
![2-Hydrazono-4-nitro-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13791762.png)
![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791791.png)
![2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)](/img/structure/B13791792.png)
![2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B13791799.png)
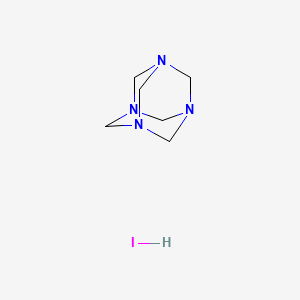
![13H-Dibenzo[a,i]fluoren-13-one](/img/structure/B13791809.png)
